1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid

Lipophilicity Lead optimization ADME prediction

1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (CAS 851722-09-3) is a bifunctional cyclopentane-based research chemical bearing a tert-butyl carbamoyl methyl substituent and a free carboxylic acid group. With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, it is primarily supplied as a 95% purity building block for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 851722-09-3
Cat. No. B3288318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
CAS851722-09-3
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CC1(CCCC1)C(=O)O
InChIInChI=1S/C12H21NO3/c1-11(2,3)13-9(14)8-12(10(15)16)6-4-5-7-12/h4-8H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyVJXDBDSKIPDQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (CAS 851722-09-3): A Physicochemically Defined Cyclopentane Building Block for Medicinal Chemistry Sourcing


1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (CAS 851722-09-3) is a bifunctional cyclopentane-based research chemical bearing a tert-butyl carbamoyl methyl substituent and a free carboxylic acid group. With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, it is primarily supplied as a 95% purity building block for pharmaceutical and agrochemical intermediate synthesis [1]. The compound features a computed LogP of 1.60 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.833, indicating high three-dimensional saturation . It is classified as a GHS07 harmful/irritant and requires storage sealed in dry conditions at 2-8°C .

Why Generic Substitution Fails for 1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid: Quantified Physicochemical Divergence from Closest Analogs


Within the 1-(carbamoylmethyl)cyclopentane-1-carboxylic acid series, simple replacement of the N-substituent produces substantial shifts in lipophilicity (ΔLogP up to 1.75 units) and molecular three-dimensionality (ΔFsp3 up to 0.366), despite identical hydrogen bond donor (2) and acceptor (3) counts across analogs . The tert-butyl variant occupies a distinct intermediate physicochemical space—more lipophilic than the isopropyl analog (LogP 1.60 vs. 1.32) yet far more polar and saturated than the 4-methylphenyl analog (LogP 3.07; Fsp3 0.833 vs. 0.467) . These quantifiable differences in LogP and Fsp3 can directly impact solubility, permeability, metabolic stability, and off-target promiscuity in downstream lead optimization, making unchecked substitution scientifically inadvisable without re-optimization .

Product-Specific Quantitative Differentiation Evidence for 1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (851722-09-3)


LogP Differential: Intermediate Lipophilicity Between Isopropyl and Aryl Analogs Confers Balanced Polarity for Lead Optimization

The tert-butyl analog exhibits a computed LogP of 1.60, positioning it 0.28 log units above the isopropyl analog (LogP 1.32) and 1.47 log units below the 4-methylphenyl analog (LogP 3.07) as measured under identical vendor computational methodology . This intermediate LogP value is closest to the widely cited optimal range (1–3) for oral bioavailability, reducing the risk of both poor aqueous solubility (associated with high LogP) and poor membrane permeability (associated with low LogP) compared to its nearest in-class alternatives .

Lipophilicity Lead optimization ADME prediction

Fsp3 Advantage: Highest sp3 Carbon Fraction in Series Indicates Superior Molecular Complexity for Fragment-Based Drug Discovery

The tert-butyl analog achieves an Fsp3 of 0.833, which is the highest among the three compared analogs in the series. This exceeds the isopropyl analog (Fsp3 = 0.818) by 0.015 and the 4-methylphenyl analog (Fsp3 = 0.467) by 0.366 . An Fsp3 value above 0.8 is correlated in the medicinal chemistry literature with improved clinical success rates, as higher three-dimensionality reduces aromatic ring count and associated off-target promiscuity .

Fsp3 Molecular complexity Fragment-based drug discovery

Steric Bulk and Conformational Restriction: Tert-Butyl Group Provides Differentiated Steric Hindrance Compared to Straight-Chain and Aromatic Analogs

The tert-butyl substituent introduces a quaternary carbon center with three equivalent methyl groups, generating a sterically demanding, approximately spherical hydrophobic shield. This contrasts with the isopropyl analog, which presents a smaller, less symmetric branched alkyl group, and the 4-methylphenyl analog, which introduces a planar aromatic ring . The target compound possesses 4 rotatable bonds and 16 heavy atoms, with a topological polar surface area (TPSA) of 66.4 Ų, identical in hydrogen bond donor (2) and acceptor (3) counts to both comparators [1]. The differentiating factor is purely steric and conformational, not polarity-based.

Steric hindrance Conformational analysis Selectivity design

Supply Chain Consistency: Defined Purity and Storage Specifications Enable Reproducible Research Outcomes

Commercially, the tert-butyl analog is supplied at a standardized 95% purity level with specified storage conditions of sealed, dry storage at 2–8°C, identical to the isopropyl analog but contrasting with some alternative building blocks that lack explicit storage temperature specifications . The MDL number MFCD06382879 and UNSPSC code 12352100 provide unambiguous procurement identifiers . GHS07 hazard classification (H302, H315, H319, H335) is consistent across all three analogs, indicating comparable occupational safety profiles .

Chemical procurement Reproducibility Quality control

Optimal Research and Procurement Application Scenarios for 1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (851722-09-3)


Fragment-Based Lead Generation Requiring High Fsp3 and Intermediate Lipophilicity

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) should prioritize this compound when library design calls for fragments with Fsp3 > 0.8 and LogP between 1 and 2. The tert-butyl variant's Fsp3 of 0.833 provides the highest three-dimensionality in its immediate analog series, aligning with evidence that high-Fsp3 fragments yield more developable leads . Its intermediate LogP of 1.60 ensures adequate aqueous solubility for biochemical screening while maintaining sufficient membrane permeability, reducing the need for early-stage property optimization compared to the isopropyl (LogP 1.32, potentially too polar) or 4-methylphenyl (LogP 3.07, potentially too lipophilic) alternatives .

Scaffold-Hopping and Bioisosteric Replacement of Aromatic Carboxylic Acid Building Blocks

When replacing aromatic carboxylic acid moieties (e.g., benzoic acid derivatives) to improve solubility and reduce cytochrome P450 inhibition, the cyclopentane core of this compound offers a saturated bioisostere with a defined exit vector. The tert-butyl carbamoyl side chain provides additional steric differentiation versus the planar 4-methylphenyl analog (Fsp3 difference of 0.366). Researchers should select this compound when the design goal is to maintain hydrogen-bonding capacity (HBD = 2, HBA = 3) while substantially increasing sp3 character and reducing aromatic ring count by one .

Parallel Synthesis and SAR Exploration of N-Substituted Cyclopentane Carboxylic Acid Libraries

For medicinal chemistry groups conducting systematic structure-activity relationship (SAR) studies across N-substituted cyclopentane carboxylic acids, this compound serves as the optimal tert-butyl reference point. Procurement of the isopropyl analog (CAS 851722-00-4) and 4-methylphenyl analog (CAS 851722-08-2) from the same vendor under equivalent purity specifications (95%) enables controlled comparison experiments where the only variable is the N-substituent . The consistent vendor platform and quality specifications ensure that observed differences in biological activity can be reliably attributed to substituent effects rather than batch variability.

Computational Chemistry Model Building Requiring Validated Physicochemical Descriptors

Computational chemists constructing QSAR, pharmacophore, or machine learning models benefit from the availability of vendor-verified, consistently computed physicochemical descriptors (LogP, Fsp3, TPSA, rotatable bonds) for this compound and its direct analogs . The tert-butyl variant's computed properties serve as calibration points for in silico ADME prediction models. Its high Fsp3 and intermediate LogP make it a valuable test case for evaluating the predictive accuracy of solubility and permeability algorithms across a chemically diverse congeneric series .

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